molecular formula C23H24FN5O2S B11194880 2-((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide

2-((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide

Cat. No.: B11194880
M. Wt: 453.5 g/mol
InChI Key: RHWWCDZGBSOTGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({6-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a fluorophenyl group, a pyrimidine ring, and a methoxyphenyl group. Its unique structure allows it to interact with various biological targets, making it a valuable molecule for medicinal chemistry and pharmacological studies.

Preparation Methods

The synthesis of 2-({6-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE involves multiple steps, typically starting with the preparation of the piperazine and pyrimidine intermediates. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, especially with halogenated reagents.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

2-({6-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs for neurological disorders and cancer.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-({6-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE involves its binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific target and context.

Comparison with Similar Compounds

Similar compounds include other piperazine and pyrimidine derivatives, such as:

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: A novel inhibitor of equilibrative nucleoside transporters (ENTs).

    Indole derivatives: These compounds also exhibit a wide range of biological activities, including antiviral and anticancer properties.

The uniqueness of 2-({6-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C23H24FN5O2S

Molecular Weight

453.5 g/mol

IUPAC Name

2-[6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanyl-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C23H24FN5O2S/c1-31-18-6-4-5-17(13-18)27-22(30)15-32-23-14-21(25-16-26-23)29-11-9-28(10-12-29)20-8-3-2-7-19(20)24/h2-8,13-14,16H,9-12,15H2,1H3,(H,27,30)

InChI Key

RHWWCDZGBSOTGB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=CC=C4F

Origin of Product

United States

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